2-(1-Methyl-1H-pyrrol-2-YL)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
Description
This compound belongs to the N-acylhydrazone class, characterized by a 1-methylpyrrole moiety linked to an acetohydrazide scaffold and a 3,4,5-trimethoxybenzylidene group. The 3,4,5-trimethoxybenzylidene fragment is a common pharmacophore in medicinal chemistry due to its role in enhancing bioavailability and binding affinity, particularly in anticancer and antimicrobial agents . The 1-methylpyrrole substituent introduces steric and electronic effects that may modulate solubility, metabolic stability, and target interactions.
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H21N3O4/c1-20-7-5-6-13(20)10-16(21)19-18-11-12-8-14(22-2)17(24-4)15(9-12)23-3/h5-9,11H,10H2,1-4H3,(H,19,21)/b18-11+ |
InChI Key |
OKMHWWYTOUOGAL-WOJGMQOQSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: Yields vary significantly (58–93%), influenced by steric hindrance and electronic effects of substituents. Bulkier groups (e.g., pyrazoloquinoline in 6n) reduce yields compared to simpler triazoles (11k) or pyrrole derivatives (8c) .
- Melting Points: Compounds with rigid aromatic systems (e.g., pyridazinone in ) exhibit higher melting points (>200°C), while flexible substituents (e.g., triazole in 4p) lower thermal stability .
Spectroscopic Characterization
The 3,4,5-trimethoxybenzylidene group generates consistent spectroscopic signatures:
Target Compound Predictions :
Physicochemical Properties
- Solubility: Analogs with polar substituents (e.g., nitro groups in ) show lower solubility in nonpolar solvents, whereas methylpyrrole derivatives are moderately lipophilic.
- Stability : The conjugated hydrazone linkage (C=N) is pH-sensitive, with stability highest in mildly acidic conditions (pH 4–6) .
Biological Activity
The compound 2-(1-Methyl-1H-pyrrol-2-YL)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide (commonly referred to as MPTA) is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the synthesis, biological activities, and relevant case studies associated with MPTA.
Chemical Structure and Properties
MPTA is characterized by its unique chemical structure that combines a pyrrole moiety with a trimethoxybenzylidene group. The molecular formula is , and it exhibits a molecular weight of approximately 320.36 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrole Ring | Contributes to biological activity |
| Trimethoxy Group | Enhances solubility and reactivity |
| Hydrazone Linkage | Facilitates interaction with biological targets |
Synthesis
MPTA can be synthesized via a condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and 3,4,5-trimethoxybenzylhydrazine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to yield MPTA as a yellow crystalline solid.
Anticancer Activity
Recent studies have demonstrated that MPTA exhibits significant anticancer properties against various cancer cell lines. Notably, its efficacy was evaluated using the A549 human lung adenocarcinoma cell line. The following findings were reported:
- Cytotoxicity : MPTA showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity (IC50 < 20 µM).
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | <20 | Apoptosis induction via caspase activation | |
| HeLa | <25 | Cell cycle arrest in G1 phase |
Antimicrobial Activity
MPTA also demonstrated promising antimicrobial activity against several multidrug-resistant bacterial strains. Its effectiveness was assessed through minimum inhibitory concentration (MIC) assays:
- Staphylococcus aureus : MIC values indicated strong inhibition against both methicillin-sensitive and resistant strains.
- Escherichia coli : Moderate activity was observed, suggesting potential for further development.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Strong |
| Escherichia coli | 64 | Moderate |
Case Studies
Several case studies have highlighted the potential of MPTA in therapeutic applications:
- In Vivo Studies : A study involving xenograft models demonstrated that MPTA significantly reduced tumor growth compared to control groups, showcasing its potential as an anticancer agent.
- Combination Therapy : Research indicated that combining MPTA with standard chemotherapeutics enhanced overall efficacy and reduced side effects, suggesting a synergistic effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
